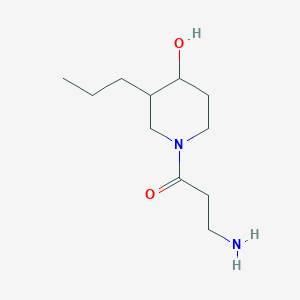

3-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-2-3-9-8-13(7-5-10(9)14)11(15)4-6-12/h9-10,14H,2-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFVUUASFWKADA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CCC1O)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The synthesis of 3-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one generally proceeds via:

- Construction of the 4-hydroxypiperidine core with a propyl substituent at the 3-position.

- Introduction of the amino-propanone side chain at the nitrogen of the piperidine ring.

- Functional group transformations including alkylations, acylations, reductions, and purifications.

This approach is supported by synthetic procedures reported in medicinal chemistry literature focusing on related 4-hydroxypiperidine derivatives with biological activity, such as receptor antagonists.

Key Preparation Methods

Alkylation of Piperidine Nitrogen with ω-Alkyl Methanesulfonates

- Starting materials: 4-hydroxypiperidine derivatives or their benzyl-protected analogues.

- Reagents: Corresponding ω-(benzofuran-2-yl)alkyl or ω-phenylalkyl methanesulfonates.

- Solvent: Acetonitrile.

- Conditions: Stirring at 40 °C for 24 hours.

- Workup: Aqueous quench, extraction with dichloromethane, drying over MgSO4, and purification by silica gel column chromatography.

- Outcome: Formation of N-alkylated piperidine intermediates as sticky oils with yields around 29-90%, depending on substituents and reaction optimization.

Two-Step Synthesis for Amide and Amine Formation

- Step 1: Acylation

- React the N-alkylated piperidine intermediate with ω-phenylalkyl acid chlorides in dry dichloromethane.

- Use triethylamine as a base.

- This forms amide intermediates.

- Step 2: Reduction

- Reduce the amides with lithium aluminum hydride (LiAlH4) in dry ethyl ether.

- This step converts amides into the corresponding amines, completing the amino-propanone side chain.

- Purification: Column chromatography after each step.

- Yields: Moderate to good, depending on substrate and conditions.

Mechanochemical Synthesis Approach

A recent advancement in the synthesis of biologically active piperidine derivatives, including analogs of this compound, is the use of mechanochemistry:

- Method: Ball milling of phenol derivatives with epichlorohydrin under solvent-minimized conditions.

- Advantages: Improved overall yield (up to 90% conversion), reduced reaction time (down from 60 h to ~5.5 h), and decreased formation of byproducts.

- Reaction conditions: Milling at 30 Hz, use of 1.5 cm diameter stainless steel balls, and slight excess of epichlorohydrin.

- Solvent use: Minimal or none, making the process greener and more sustainable.

- Outcome: Efficient formation of key epoxide intermediates, which can be further transformed into target compounds.

Data Tables Summarizing Key Reaction Conditions and Yields

| Entry | Phenol Substituent | Additive | Conversion to Product (%) | Side Product (%) | Isolated Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Phenyl | None | 84 | 2 | Not determined |

| 2 | 2-Phenyl | EtOAc | 87 | 3 | Not determined |

| 3 | 2-Phenyl | iPrOH | 90 | 3 | 85 |

| 4 | H (unsubstituted) | None | 52 | 3 | Not determined |

| 5 | H | EtOAc | 55 | 3 | Not determined |

| 6 | H | iPrOH | 63 | 3 | 70 |

| 7 | 2-isopropyl | None | 64 | 3 | Not determined |

| 8 | 2-isopropyl | EtOAc | 66 | 3 | Not determined |

| 9 | 2-isopropyl | iPrOH | 69 | 3 | 65 |

| 10 | 2-Iodo | None | 77 | 1 | Not determined |

| 11 | 2-Iodo | EtOAc | 82 | 1 | Not determined |

| 12 | 2-Iodo | iPrOH | 88 | 1 | 84 |

Table notes: Conversion and yields determined by UPLC/MS and isolated yields after purification.

Research Findings and Observations

- The 4-hydroxypiperidine ring is a critical structural feature influencing the biological activity and synthetic accessibility of the compound.

- Alkylation reactions using methanesulfonate esters are effective for introducing lipophilic side chains, including propyl groups, at the piperidine nitrogen.

- Reduction of amide intermediates with LiAlH4 is a robust method to obtain the amino-propanone functionality.

- Mechanochemical synthesis offers a sustainable alternative to classical solution-phase synthesis, providing higher yields and cleaner reactions with less solvent waste.

- The choice of base, milling parameters, and substituents on the phenol ring significantly affect the conversion rates and purity of intermediates, which ultimately influence the yield of the final compound.

- Purification by column chromatography after each synthetic step is essential to isolate high-purity products suitable for pharmacological evaluation.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| 1 | N-Alkylation | 4-Hydroxypiperidine + ω-alkyl methanesulfonate, MeCN, 40 °C, 24 h | N-alkylated piperidine intermediate | 29 - 90 | Column chromatography purification |

| 2 | Acylation | Acid chloride, dry DCM, triethylamine | Amide intermediate | Moderate | Requires dry conditions |

| 3 | Reduction | LiAlH4 in dry ether | Amino-propanone derivative (target structure) | Moderate to good | Sensitive to moisture, careful workup |

| 4 | Mechanochemical alkylation (alternative) | Ball milling with epichlorohydrin, base (K2CO3), 30 Hz, 1.5 cm ball | Epoxide intermediate for further transformation | Up to 90 conversion | Greener, faster, less solvent |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery.

Medicine: The compound has potential applications in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.

Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its chemical properties make it suitable for use in a wide range of applications.

Mechanism of Action

The mechanism by which 3-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to three closely related molecules (Table 1):

Table 1: Comparative Analysis of 3-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one and Analogues

Key Structural and Functional Differences

Substituent Effects on Solubility and Polarity The hydroxy group in the target compound enhances hydrophilicity compared to the chlorophenyl group in ’s analogue, which is highly lipophilic due to its aromatic and halogenated nature .

This contrasts with the isopropyl group on the piperazine ring in ’s compound, which may optimize hydrophobic interactions in enzyme active sites . The chlorine atom in ’s compound provides electron-withdrawing effects, stabilizing aromatic interactions but reducing solubility in aqueous environments .

Biological Activity Hypotheses

- The target compound’s hydroxy group could facilitate hydrogen bonding with polar residues in enzymes (e.g., kinases or proteases), akin to piperazine-based inhibitors in .

- ’s chlorophenyl analogue may align with antimicrobial agents, where halogenated aromatics disrupt microbial membranes or proteins .

Research Findings and Implications

- Synthetic Feasibility : The preparation of such compounds often involves nucleophilic substitution or reductive amination, as seen in ’s synthesis of piperazine derivatives .

- Pharmacological Potential: Piperidine/piperazine scaffolds are prevalent in drug discovery (e.g., antipsychotics, antivirals), suggesting the target compound could be optimized for central nervous system (CNS) or anti-infective applications.

- Limitations : The absence of direct solubility or stability data for the target compound necessitates further experimental validation. Comparative studies using X-ray crystallography (e.g., via SHELX programs ) could elucidate conformational preferences.

Biological Activity

3-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one, also known by its CAS Number 2098104-21-1, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula: C11H22N2O2

- Molecular Weight: 214.30 g/mol

- IUPAC Name: this compound

- SMILES Notation: CCCC1CN(CCC1O)C(=O)C(C)N

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine. The compound is believed to act as a modulator of these neurotransmitters, which can influence mood, cognition, and behavior.

Pharmacological Studies

Recent studies have demonstrated that this compound exhibits various pharmacological effects:

- Antidepressant Activity: Research suggests that the compound may possess antidepressant-like effects in animal models. In a study using forced swim tests, subjects treated with the compound showed reduced immobility time, indicating potential antidepressant properties .

- Neuroprotective Effects: The compound has been investigated for its neuroprotective capabilities against oxidative stress in neuronal cells. In vitro studies indicated that it could reduce cell death caused by oxidative agents, thus suggesting a role in neuroprotection .

- Anxiolytic Properties: Preliminary behavioral assays indicate that the compound may also exhibit anxiolytic (anxiety-reducing) effects. In tests measuring anxiety-like behavior in rodents, significant reductions in anxiety were observed post-treatment .

Data Table: Summary of Biological Activities

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antidepressant | Reduced immobility in forced swim tests | |

| Neuroprotective | Decreased oxidative stress-induced cell death | |

| Anxiolytic | Reduced anxiety-like behavior |

Case Study 1: Antidepressant Effects

In a controlled experiment involving mice, administration of this compound resulted in significant behavioral changes consistent with reduced depressive symptoms. The study utilized both the forced swim test and the tail suspension test to assess changes in behavior.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of the compound against glutamate-induced toxicity in cultured neurons. Results showed that pre-treatment with the compound significantly reduced neuronal death and preserved cell viability compared to untreated controls.

Q & A

Q. What are the optimal synthetic routes for 3-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via Mannich base reactions, which involve condensation of primary/secondary amines with ketones and aldehydes. For example, analogous compounds like 3-amino-1-(1H-benzo[d]imidazol-1-yl)-propan-1-one were synthesized by refluxing precursors in ethyl alcohol with formaldehyde and amines, followed by recrystallization . To optimize yield, parameters such as solvent polarity (e.g., ethanol vs. acetonitrile), reaction time (4–24 hours), and stoichiometric ratios of reactants should be systematically varied. Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC is critical .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm functional groups (e.g., amino, ketone) and stereochemistry. Mass spectrometry (MS) provides molecular weight verification. For crystalline derivatives, X-ray crystallography (using programs like SHELXL for refinement) resolves 3D structure and hydrogen-bonding networks . Purity can be assessed via HPLC (>95% area under the curve) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How does the 4-hydroxy-3-propylpiperidine moiety influence the compound’s bioactivity compared to analogs with different substituents?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified piperidine rings (e.g., replacing hydroxy with methoxy or varying alkyl chain length). Compare binding affinities via radioligand assays or molecular docking (using software like AutoDock). For example, fluorine substitution in analogous pyrrolidinone derivatives enhanced metabolic stability and receptor binding . Parallel assays (e.g., enzymatic inhibition, cellular uptake) can quantify functional impacts .

Q. What crystallographic challenges arise during structural determination of this compound, and how can SHELX software address them?

- Methodological Answer : Challenges include twinning , disorder in the propyl chain , and weak diffraction due to flexible moieties. SHELXL (via TWIN and BASF commands) refines twinned data, while ISOR restraints stabilize anisotropic displacement parameters for disordered atoms . High-resolution data (≤1.0 Å) improves model accuracy. For visualization, combine SHELX outputs with ORTEP-3 for graphical representation of thermal ellipsoids .

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer : Discrepancies may stem from impurities (e.g., unreacted intermediates) or assay variability. Validate compound purity via LC-MS and 2D NMR (e.g., HSQC, HMBC) to detect trace by-products . Replicate assays under standardized conditions (e.g., pH, temperature, cell lines). For example, chlorinated by-products in cathinone syntheses altered biological activity unexpectedly, necessitating rigorous purification .

Q. What strategies are recommended for studying the compound’s toxicity profile in vitro?

- Methodological Answer : Use MTT assays for cytotoxicity screening in human cell lines (e.g., HepG2, HEK293). For mechanistic insights, combine with ROS detection kits (oxidative stress) and comet assays (DNA damage). Reference safety protocols for handling piperidine derivatives, including PPE (gloves, goggles) and fume hoods . Dose-response curves (0.1–100 µM) and IC50 calculations are critical for risk assessment .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations (e.g., GROMACS) model binding to receptors (e.g., GPCRs) over 100–200 ns trajectories. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.